molecular formula C20H31NO2S B14321579 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile CAS No. 112033-21-3

2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile

Cat. No.: B14321579
CAS No.: 112033-21-3
M. Wt: 349.5 g/mol
InChI Key: QBGAZCIVRHVLDY-UHFFFAOYSA-N
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Description

2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile is an organic compound that features a complex structure with both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a benzene derivative followed by sulfonylation and nitrile formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-4-ethyl-2-methylbenzene
  • 1-Methyl-4-butylbenzene
  • 1-Methyl-4-(2-butyl)benzene

Uniqueness

Compared to these similar compounds, 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile is unique due to the presence of both a sulfonyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions, making it valuable for various applications.

Properties

CAS No.

112033-21-3

Molecular Formula

C20H31NO2S

Molecular Weight

349.5 g/mol

IUPAC Name

2-butyl-4-[(4-methylphenyl)sulfonylmethyl]octanenitrile

InChI

InChI=1S/C20H31NO2S/c1-4-6-8-18(15-21)14-19(9-7-5-2)16-24(22,23)20-12-10-17(3)11-13-20/h10-13,18-19H,4-9,14,16H2,1-3H3

InChI Key

QBGAZCIVRHVLDY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(CCCC)C#N)CS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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